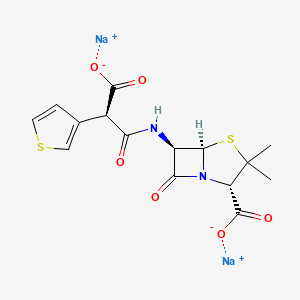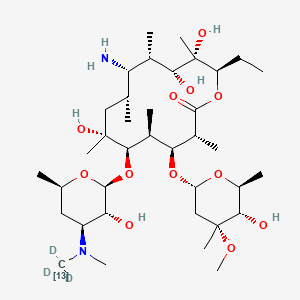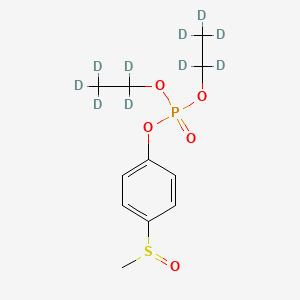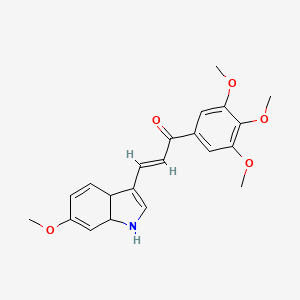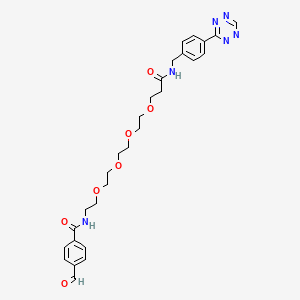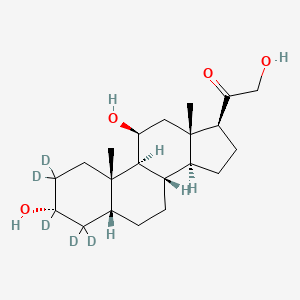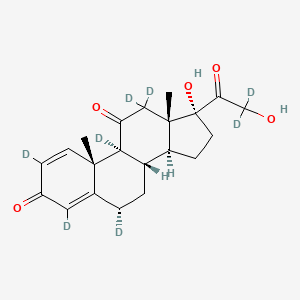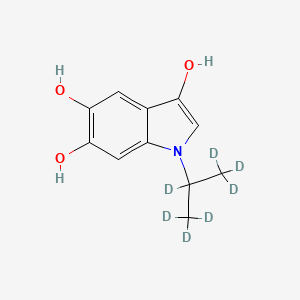
2'-Deoxyguanosine 5'-monophosphate (disodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxyguanosine 5’-monophosphate (disodium) is a nucleotide derivative that plays a crucial role in the synthesis of DNA. It is a monophosphate ester of 2’-deoxyguanosine, where the phosphate group is esterified to the 5’ hydroxyl group of the deoxyribose sugar. This compound is commonly used in biochemical research and molecular biology due to its involvement in various cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyguanosine 5’-monophosphate (disodium) typically involves the phosphorylation of 2’-deoxyguanosine. One common method is the reaction of 2’-deoxyguanosine with a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods: Industrial production of 2’-Deoxyguanosine 5’-monophosphate (disodium) often involves enzymatic methods. Enzymes such as guanylate kinases are used to catalyze the phosphorylation of 2’-deoxyguanosine to form the monophosphate derivative. This method is preferred due to its high specificity and yield.
Types of Reactions:
Oxidation: 2’-Deoxyguanosine 5’-monophosphate (disodium) can undergo oxidation reactions, particularly in the presence of reactive oxygen species. This can lead to the formation of 8-oxo-2’-deoxyguanosine, a common oxidative lesion in DNA.
Reduction: Reduction reactions are less common for this compound, but it can be reduced under specific conditions using strong reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of various phosphate esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other reactive oxygen species.
Reduction: Sodium borohydride (NaBH4) or other strong reducing agents.
Substitution: Nucleophiles such as hydroxylamine or thiols.
Major Products:
Oxidation: 8-oxo-2’-deoxyguanosine.
Reduction: Reduced forms of the nucleotide.
Substitution: Various phosphate esters depending on the nucleophile used.
科学的研究の応用
2’-Deoxyguanosine 5’-monophosphate (disodium) has a wide range of applications in scientific research:
Chemistry: Used as a reactant in the synthesis of oligonucleotides and other nucleotide derivatives.
Biology: Serves as a substrate for DNA polymerases and other enzymes involved in DNA replication and repair.
Medicine: Studied for its role in DNA damage and repair mechanisms, as well as its potential use in therapeutic applications.
Industry: Utilized in the production of DNA-based biosensors and other diagnostic tools.
作用機序
The primary mechanism of action of 2’-Deoxyguanosine 5’-monophosphate (disodium) involves its incorporation into DNA by DNA polymerases. Once incorporated, it can participate in various cellular processes such as DNA replication and repair. The compound can also act as a substrate for guanylate kinases, which phosphorylate it to form 2’-deoxyguanosine diphosphate (dGDP) and subsequently 2’-deoxyguanosine triphosphate (dGTP), which are essential for DNA synthesis.
類似化合物との比較
- 2’-Deoxyadenosine 5’-monophosphate (disodium)
- 2’-Deoxycytidine 5’-monophosphate (disodium)
- 2’-Deoxythymidine 5’-monophosphate (disodium)
Comparison: 2’-Deoxyguanosine 5’-monophosphate (disodium) is unique due to its guanine base, which allows it to form specific hydrogen bonds with cytosine in DNA. This specificity is crucial for maintaining the integrity of the genetic code. In contrast, 2’-Deoxyadenosine 5’-monophosphate pairs with thymine, 2’-Deoxycytidine 5’-monophosphate pairs with guanine, and 2’-Deoxythymidine 5’-monophosphate pairs with adenine. Each of these nucleotides plays a distinct role in DNA structure and function.
特性
分子式 |
C10H12N5Na2O7P |
|---|---|
分子量 |
391.19 g/mol |
IUPAC名 |
disodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4-,5+,6+;;/m0../s1 |
InChIキー |
CTPAMSRBXKGZCJ-FVALZTRZSA-L |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.[Na+].[Na+] |
正規SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


